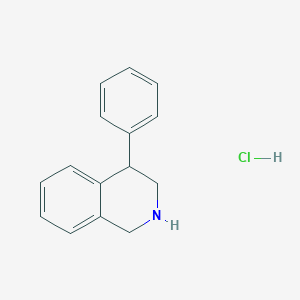

4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

描述

4-苯基-1,2,3,4-四氢异喹啉盐酸盐是一种化学化合物,其分子式为C15H15N·HCl,分子量为245.75 g/mol 它属于异喹啉生物碱类,以其多种生物活性而闻名。

准备方法

合成路线和反应条件: 4-苯基-1,2,3,4-四氢异喹啉盐酸盐可以通过多种方法合成。一种常用的方法是Pictet-Spengler反应,其中苯乙胺与醛在酸催化剂存在下反应生成四氢异喹啉核心 。另一种方法包括Bischler-Napieralski反应,该反应涉及在脱水剂(如氧氯化磷(POCl3)或氯化锌(ZnCl2))存在下,β-苯乙胺的N-酰基衍生物的环化 。

工业生产方法: 4-苯基-1,2,3,4-四氢异喹啉盐酸盐的工业生产通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度。试剂和催化剂的选择以及反应温度和时间都经过精心控制,以最大限度地提高效率并减少副产物 。

化学反应分析

反应类型: 4-苯基-1,2,3,4-四氢异喹啉盐酸盐会发生各种化学反应,包括:

氧化: 该化合物可以被氧化生成喹啉衍生物。

还原: 还原反应可以将其转化为不同的四氢异喹啉衍生物。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。

还原: 常用的还原剂包括氢化铝锂(LiAlH4)或硼氢化钠(NaBH4)。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以生成喹啉衍生物,而还原可以生成各种四氢异喹啉类似物 。

科学研究应用

Neurotransmission Modulation

4-PTIQ has been identified as an inhibitor of dopamine release, particularly in the context of methamphetamine-induced dopamine release. Research indicates that 4-PTIQ can reduce ambulation induced by methamphetamine in animal models, suggesting its potential as a therapeutic agent for conditions associated with dopaminergic dysregulation, such as addiction and schizophrenia .

Antagonistic Properties

Studies have demonstrated that 4-PTIQ exhibits antagonistic properties against methamphetamine. For instance, administration of 4-PTIQ (5 mg/kg) significantly reduced the ambulation induced by methamphetamine (0.5 mg/kg) in rats. This indicates its potential role in treating stimulant addiction by modulating dopaminergic activity .

Neuroprotective Effects

The compound has shown promise in neuroprotection against various neurodegenerative disorders. Its structural analogs have been studied for their ability to exert protective effects on neuronal cells and mitigate the progression of diseases like Alzheimer's and Parkinson's .

Case Study 1: Dopamine Release Inhibition

In a study examining the effects of 4-PTIQ on dopamine release, it was found that the compound inhibited dopamine release induced by methamphetamine without eliciting ambulation on its own. This suggests that while it does not activate dopaminergic pathways independently, it can effectively counteract overstimulation caused by external agents .

Case Study 2: Behavioral Impact in Animal Models

Research involving rodents demonstrated that 4-PTIQ administration led to a significant reduction in hyperactivity typically induced by psychostimulants. The study highlighted the compound's potential utility in developing treatments for attention-deficit hyperactivity disorder (ADHD) and other behavioral disorders linked to dopaminergic dysfunction .

Structural Activity Relationship (SAR)

The biological activity of tetrahydroisoquinoline derivatives is closely related to their structural characteristics. Variations in substitution patterns on the isoquinoline ring can significantly influence their pharmacological properties. For example, modifications at specific positions have been linked to enhanced neuroprotective effects and improved receptor affinity .

Summary of Applications

| Application Area | Description |

|---|---|

| Neurotransmission | Inhibits dopamine release; potential treatment for addiction and schizophrenia. |

| Antagonistic Properties | Reduces effects of methamphetamine; potential use in stimulant addiction therapies. |

| Neuroprotection | Protects neuronal cells; potential applications in Alzheimer's and Parkinson's disease. |

| Behavioral Modulation | Reduces hyperactivity in animal models; implications for ADHD treatments. |

作用机制

4-苯基-1,2,3,4-四氢异喹啉盐酸盐的作用机制涉及其与各种分子靶点和途径的相互作用。已知它可以调节神经递质系统,特别是多巴胺受体,这些受体在其神经保护和神经毒性作用中起着至关重要的作用 。该化合物还可以与其他细胞靶点相互作用,导致多种生物活性 。

类似化合物:

1,2,3,4-四氢异喹啉: 一种结构相关的化合物,具有相似的生物活性.

2-苯基-1,2,3,4-四氢异喹啉: 另一种在有机合成和药物化学中使用的类似物.

独特性: 4-苯基-1,2,3,4-四氢异喹啉盐酸盐因其特定的取代模式而独一无二,这赋予了其独特的化学和生物学特性。其位于4位的苯基增强了其与各种分子靶点的相互作用能力,使其成为研究和工业应用中的一种有价值的化合物 。

相似化合物的比较

1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.

2-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another analog used in organic synthesis and medicinal chemistry.

Uniqueness: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group at the 4-position enhances its ability to interact with various molecular targets, making it a valuable compound in research and industrial applications .

生物活性

4-Phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (4-PTIQ) is a compound of significant interest due to its biological activities, particularly in the context of neuropharmacology. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

- Molecular Weight : 245.75 g/mol

- Chemical Structure : 4-PTIQ is characterized by a tetrahydroisoquinoline backbone with a phenyl group at the 4-position.

4-PTIQ has been identified primarily as an inhibitor of dopamine release induced by methamphetamine. This inhibition suggests a potential role in modulating dopaminergic signaling, which is crucial in various neuropsychiatric disorders.

Key Findings:

- In studies involving rat models, 4-PTIQ was shown to inhibit methamphetamine-induced dopamine release in the nucleus accumbens without affecting the dopamine levels elevated by high concentrations of other uptake inhibitors like cocaine and nomifensine .

- The compound's selectivity for the (4S)-enantiomer has been linked to its biological activity, highlighting the importance of stereochemistry in its pharmacological effects .

Biological Activity Overview

Case Studies and Research Findings

- Dopamine Release Inhibition :

-

Neurotoxicity Assessment :

- Research involving 3D neurosphere cultures indicated that certain tetrahydroisoquinolines could either exacerbate or mitigate neurotoxic effects depending on their specific structure. While some THIQs are neurotoxic, others like 4-PTIQ may offer protective benefits, particularly through antioxidant mechanisms .

- Stereochemical Influence :

Therapeutic Implications

Given its inhibitory effects on dopamine release and potential neuroprotective properties, 4-PTIQ may have therapeutic applications in treating:

- Addiction Disorders : By modulating dopaminergic activity.

- Neurodegenerative Diseases : Due to its antioxidant properties and ability to protect against oxidative stress.

属性

IUPAC Name |

4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N.ClH/c1-2-6-12(7-3-1)15-11-16-10-13-8-4-5-9-14(13)15;/h1-9,15-16H,10-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCOJKPDBCMVPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of (4RS)-6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride revealed by its crystal structure?

A1: The crystal structure analysis of (4RS)-6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, as reported in the study [], highlights several important structural details:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。